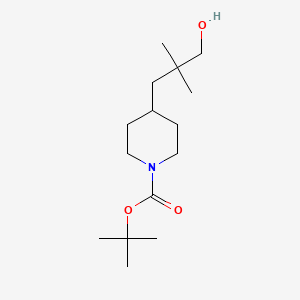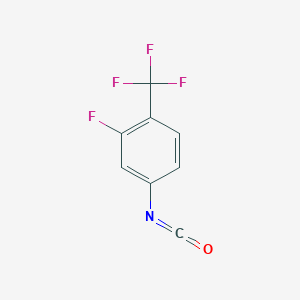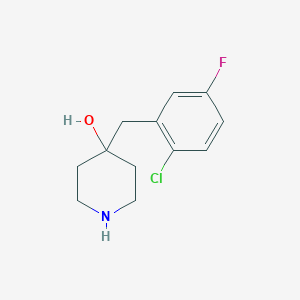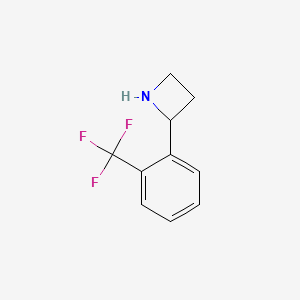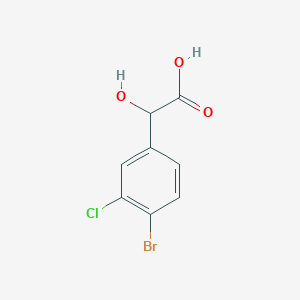
4-Bromo-3-chloromandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-chloromandelic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of mandelic acid, where the aromatic ring is substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloromandelic acid typically involves the bromination and chlorination of mandelic acid derivatives. One common method includes the reaction of 4-bromo-3-chlorobenzaldehyde with potassium cyanide and ammonium carbonate to form the corresponding nitrile, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions: 4-Bromo-3-chloromandelic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4-Bromo-3-chlorobenzoic acid.
Reduction: Formation of 4-Bromo-3-chlorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Bromo-3-chloromandelic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 4-Bromo-3-chloromandelic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and chlorine atoms can enhance binding affinity through halogen bonding interactions with the target protein .
相似化合物的比较
- 4-Bromo-3-chlorobenzoic acid
- 4-Bromo-3-chlorobenzyl alcohol
- 4-Bromo-3-chlorophenol
Comparison: 4-Bromo-3-chloromandelic acid is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and binding properties. Compared to similar compounds, it offers a distinct combination of electronic and steric effects, making it valuable in specific synthetic and medicinal applications .
属性
分子式 |
C8H6BrClO3 |
|---|---|
分子量 |
265.49 g/mol |
IUPAC 名称 |
2-(4-bromo-3-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI 键 |
VDKOXPIJVYSKJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


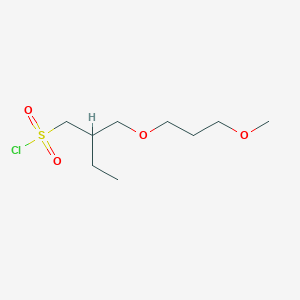
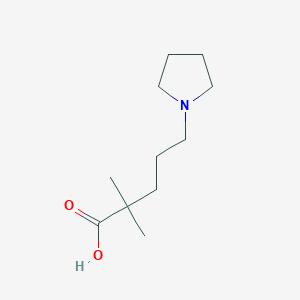
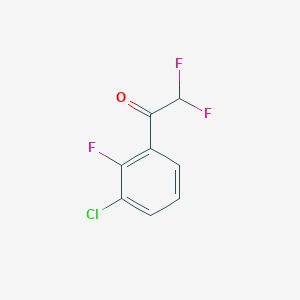
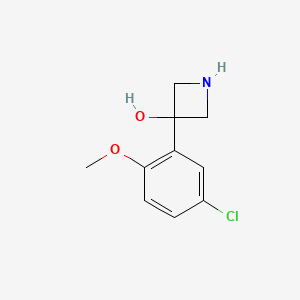
amine](/img/structure/B13608800.png)
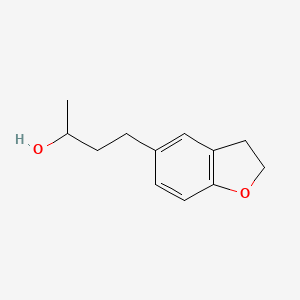
![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
